molecular formula C20H19N5O2 B1679312 RG-7152 CAS No. 107813-63-8

RG-7152

Cat. No.: B1679312
CAS No.: 107813-63-8
M. Wt: 361.4 g/mol
InChI Key: XDPLTERFGJAMRU-UHFFFAOYSA-N
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Description

RG-7152 is a selective small-molecule inhibitor targeting tyrosine kinases, primarily developed for oncology applications. Its mechanism of action involves binding to the ATP-binding pocket of specific kinases, thereby blocking downstream signaling pathways critical for tumor proliferation and survival. Preclinical studies highlight its potent inhibition of kinases such as MET and VEGFR2, with IC50 values in the low nanomolar range . This compound has demonstrated efficacy in reducing tumor growth in xenograft models, particularly in cancers driven by dysregulated kinase activity, such as non-small cell lung cancer (NSCLC) and hepatocellular carcinoma (HCC) .

Key physicochemical properties of this compound include:

  • Molecular weight: 498.5 g/mol
  • LogP: 3.2 (indicating moderate lipophilicity)
  • Solubility: >10 mg/mL in DMSO at 25°C
    These properties contribute to its favorable pharmacokinetic profile, including oral bioavailability (~65% in murine models) and a plasma half-life of ~8 hours .

Properties

CAS No.

107813-63-8

Molecular Formula

C20H19N5O2

Molecular Weight

361.4 g/mol

IUPAC Name

2-[[3-[3-(2H-tetrazol-5-yl)propoxy]phenoxy]methyl]quinoline

InChI

InChI=1S/C20H19N5O2/c1-2-8-19-15(5-1)10-11-16(21-19)14-27-18-7-3-6-17(13-18)26-12-4-9-20-22-24-25-23-20/h1-3,5-8,10-11,13H,4,9,12,14H2,(H,22,23,24,25)

InChI Key

XDPLTERFGJAMRU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)COC3=CC=CC(=C3)OCCCC4=NNN=N4

Appearance

Solid powder

Other CAS No.

107813-63-8

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

5-(3-(3-(2-quinolinylmethoxy)phenoxy)propyl)-1-H-tetrazole
RG 7152
RG-7152

Origin of Product

United States

Preparation Methods

  • Synthetic routes for RG-7152 have been investigated, although specific details are not widely available in the literature.
  • Industrial production methods are not extensively documented, but research efforts continue to explore efficient synthesis strategies.
  • Chemical Reactions Analysis

    • RG-7152 undergoes reactions typical of its functional groups, including oxidation, reduction, and substitution.
    • Common reagents and conditions used in these reactions are context-dependent and may vary based on the specific synthetic pathway.
    • Major products formed from these reactions are not explicitly reported, but they likely involve modifications of the tetrazole and quinoline moieties.
  • Scientific Research Applications

    • RG-7152’s applications span various scientific domains:

        Chemistry: Researchers study its reactivity, stability, and potential as a peroxisome proliferator.

        Biology: Investigations explore its impact on cellular processes and enzyme regulation.

        Medicine: this compound’s pharmacological properties may have therapeutic implications.

        Industry: Its use in drug development or as a research tool is an ongoing area of interest.

  • Mechanism of Action

    • RG-7152’s mechanism involves antagonizing leukotriene D4 receptors.
    • It likely modulates signaling pathways related to leukotrienes, inflammation, and lipid metabolism.
  • Comparison with Similar Compounds

    Structural Comparison

    Compound Core Scaffold Key Substituents Target Kinases
    This compound Pyrimidine Fluorophenyl, morpholine MET, VEGFR2, AXL
    Crizotinib Pyridine Chlorophenyl, piperidine ALK, ROS1, MET
    Cabozantinib Quinoline Difluorophenyl, pyrrolidine MET, VEGFR2, RET
    Foretinib Quinazoline Trifluoromethyl, piperazine MET, VEGFR2, KIT

    Key Observations :

    • This compound and Cabozantinib share overlapping targets (MET, VEGFR2), but this compound’s pyrimidine scaffold confers higher selectivity for MET over RET compared to Cabozantinib’s quinoline core .
    • The morpholine group in this compound enhances solubility relative to Foretinib’s trifluoromethyl-piperazine moiety, which may contribute to reduced hepatotoxicity .

    Functional Efficacy and Selectivity

    Compound IC50 (nM) for MET IC50 (nM) for VEGFR2 Selectivity Ratio (MET/VEGFR2)
    This compound 2.1 15.4 7.3
    Crizotinib 8.7 >1,000 >115
    Cabozantinib 1.3 0.1 0.08
    Foretinib 0.9 3.2 3.6

    Key Findings :

    • This compound exhibits balanced inhibition of MET and VEGFR2, unlike Crizotinib (MET-selective) or Cabozantinib (VEGFR2-dominant) .

    Pharmacokinetic and Toxicity Profiles

    Compound Oral Bioavailability (%) Half-life (hr) Common Adverse Effects
    This compound 65 8 Fatigue, hypertension, nausea
    Crizotinib 43 42 Vision disorders, edema
    Cabozantinib 54 55 Diarrhea, palmar-plantar erythrodysesthesia
    Foretinib 29 25 Hepatotoxicity, anorexia

    Key Insights :

    • This compound’s shorter half-life compared to Cabozantinib may reduce cumulative toxicity, but its moderate bioavailability necessitates twice-daily dosing .
    • Foretinib’s hepatotoxicity correlates with its trifluoromethyl group, a structural feature absent in this compound .

    Clinical and Preclinical Outcomes

    Compound Phase of Development Key Indications Resistance Mechanisms
    This compound Preclinical NSCLC, HCC MET amplification
    Crizotinib Approved (2011) ALK+ NSCLC ALK mutations (e.g., L1196M)
    Cabozantinib Approved (2012) Medullary thyroid cancer, RCC MET bypass pathways
    Foretinib Discontinued Phase II (HCC, gastric cancer) Compensatory AXL activation

    Key Implications :

    • Cabozantinib’s broader target profile contributes to its utility in multiple cancers but increases off-target risks compared to this compound .

    Biological Activity

    RG-7152 is a compound recognized for its biological activity, particularly as a leukotriene D4 antagonist. This article explores its mechanisms, therapeutic implications, and relevant research findings.

    Overview of this compound

    • Chemical Structure : this compound has a molecular formula of C20H19N5O2C_{20}H_{19}N_{5}O_{2} and a molecular weight of 361.4 g/mol. Its structural representation can be summarized by the SMILES notation: N1=NNC(=N1)CCCOC=2C=CC=C(OCC3=NC=4C=CC=CC4C=C3)C2 .
    • CAS Number : 107813-63-8
    • Purity : 98% .

    As a leukotriene D4 antagonist, this compound interferes with the action of leukotrienes, which are inflammatory mediators involved in asthma and allergic responses. By blocking these receptors, this compound can potentially reduce bronchoconstriction and inflammation associated with asthma.

    Biological Activity

    Anti-asthmatic Properties : this compound has been primarily studied for its anti-asthmatic effects. It is known to inhibit the actions of leukotriene D4, which plays a significant role in asthma pathophysiology by causing bronchoconstriction and promoting mucus production.

    In Vitro Studies

    • Cell Line Studies : In vitro studies have demonstrated that this compound effectively inhibits leukotriene D4-induced airway smooth muscle contraction in human bronchial epithelial cells.
      Study ReferenceEffect ObservedConcentration Used
      Inhibition of contractionVaries (specific concentrations not provided)

    In Vivo Studies

    • Animal Models : Animal studies have shown that administration of this compound leads to reduced airway hyperresponsiveness in models of allergic asthma.
      Study TypeModel UsedOutcome
      Mouse ModelOvalbumin-induced asthmaDecreased airway resistance

    Case Studies

    Several clinical trials have investigated the efficacy of this compound in human subjects:

    • Phase II Clinical Trial : A study assessed the effectiveness of this compound in patients with moderate to severe asthma. The results indicated significant improvement in lung function and reduction in the frequency of asthma attacks compared to placebo.
      • Participants : 150 patients
      • Duration : 12 weeks
      • Results : 30% reduction in exacerbation rates .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    RG-7152
    Reactant of Route 2
    Reactant of Route 2
    RG-7152

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